molecular formula C18H26O2 B1676933 Nandrolone CAS No. 434-22-0

Nandrolone

Cat. No. B1676933
CAS RN: 434-22-0
M. Wt: 274.4 g/mol
InChI Key: NPAGDVCDWIYMMC-UHFFFAOYSA-N
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Description

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is naturally present in the human body in small quantities and is known for its significant anabolic effects, which promote muscle growth and bone density. This compound is commonly used in medical treatments for conditions such as anemia, osteoporosis, and muscle wasting diseases .

Scientific Research Applications

Nandrolone has a wide range of applications in scientific research:

Mechanism of Action

Nandrolone exerts its effects by binding to androgen receptors in various tissues. Once bound, the this compound-receptor complex enters the cell nucleus and binds to specific DNA sequences called hormone response elements. This binding influences the transcriptional activity of certain genes, leading to increased protein synthesis and muscle growth. This compound also stimulates erythropoiesis by increasing the production of erythropoietin .

Safety and Hazards

Nandrolone is a Schedule III controlled substance under federal law, meaning it carries a risk of abuse and addiction . Misuse can lead to serious health risks and is punishable by hefty fines and even prison time . It can cause side effects like endocrine effects, cardiovascular dysfunctions, skin disorders, psychiatric and mood disorders, musculoskeletal disorders, excretory disorders, and gastrointestinal disorders .

Future Directions

The illicit use of AAS is diffused among adolescent and bodybuilders because of their anabolic proprieties and their capacity to increase tolerance to exercise . High-throughput and high-sensitivity veterinary drug detection technology, sample pretreatment technology for rapid processing, and the fusion of multiple detection methods were recommended as the main directions for the future development of veterinary drug residue detection .

Biochemical Analysis

Biochemical Properties

Nandrolone binds to the androgen receptor to a greater degree than testosterone .

Cellular Effects

This compound has strong anabolic effects and weak androgenic effects . The positive effects of this compound include muscle growth, appetite stimulation, and increased red blood cell production . It has been shown to have a toxic effect on the cardiac and skeletal muscles of albino rats .

Molecular Mechanism

This compound is an androgen receptor agonist . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . This interaction influences the transcriptional activity of certain genes, producing the androgen effects .

Temporal Effects in Laboratory Settings

Long-term administration of this compound disrupts redox homeostasis in liver, heart, and kidney of male Wistar rats . This leads to an oxidative stress state . The toxic effects of this compound on rats showed a significant decrease in serum High-Density Lipoprotein (HDL) level and increase in cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study conducted on pigs, this compound was found to promote growth and increase the strength of skeletal muscles .

Metabolic Pathways

This compound is metabolized in the liver . The pathways involve the oxidation, reduction, hydroxylation, and epimerization . This compound increases production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .

Transport and Distribution

This compound decanoate is hydrolyzed to this compound, possibly by PDE7B . This compound is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor .

Subcellular Localization

Given that this compound is an androgen receptor agonist, it is likely that it localizes to the same areas as other androgens, primarily the cytoplasm and nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nandrolone can be synthesized from estradiol. The phenol hydroxyl group of estradiol undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide, forming the corresponding methyl ether. The aromatic ring is then reduced by lithium in liquid ammonia, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in the form of esters such as this compound decanoate and this compound phenylpropionate. These esters are synthesized by esterification of this compound with the respective carboxylic acids. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Nandrolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Nandrolone is unique due to its high anabolic-to-androgenic activity ratio. Similar compounds include:

This compound stands out for its potent anabolic effects with relatively lower androgenic side effects, making it a preferred choice in medical treatments for muscle wasting and anemia .

properties

IUPAC Name

17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

434-22-0
Record name nandrolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nandrolone interact with its target in the body?

A1: this compound exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.

Q2: What are the downstream effects of this compound binding to the androgen receptor?

A2: this compound binding to the AR influences various cellular processes, including:

  • Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].
  • Bone Metabolism: this compound can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].
  • Erythropoiesis: this compound stimulates red blood cell production, which can be beneficial in treating anemia [, ].
  • Central Nervous System Effects: this compound can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].

Q3: Does this compound affect muscle fiber type composition?

A3: While this compound promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show this compound administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].

Q4: How does this compound affect the hypothalamic-pituitary-gonadal (HPG) axis?

A5: this compound administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H26O2, and its molecular weight is 274.40 g/mol.

Q6: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].

Q7: Does the route of administration influence this compound's pharmacokinetic profile?

A8: Yes, the route of administration significantly impacts this compound's pharmacokinetics. For instance, intramuscular injections of this compound esters, like this compound decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].

Q8: What factors can influence the bioavailability of this compound esters administered intramuscularly?

A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of this compound esters in oil vehicles [].

Q9: How does this compound administration affect endogenous steroid hormone levels?

A10: this compound administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].

Q10: What are some potential adverse effects associated with this compound use?

A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that this compound use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:

  • Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].
  • Liver Toxicity: Liver damage and dysfunction [, ].
  • Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].
  • Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].

Q11: What are some potential therapeutic applications of this compound being investigated?

A11: While this compound is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:

  • Muscle Wasting Disorders: this compound's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].
  • Bone Loss: this compound's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].
  • Nerve Regeneration: Studies investigate this compound's potential to enhance nerve regeneration after injury [, ].

Q12: How is this compound administration being investigated for its impact on nerve regeneration?

A13: Research suggests that this compound may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, this compound administration was associated with faster recovery of finger flexion and improved grasp strength [].

Q13: How is this compound being studied in the context of anemia treatment?

A14: this compound has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining this compound with low-intensity aerobic exercise may further enhance this effect [].

Q14: What is the role of this compound in denervation-induced bone and muscle loss?

A15: Animal models demonstrate that this compound can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while this compound doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].

Q15: What analytical techniques are used to detect and quantify this compound and its metabolites?

A15: Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying this compound, its metabolites, and other steroids in various biological matrices [, , , ].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring this compound and its metabolites, particularly in complex biological samples [, ].
  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting this compound, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].

Q16: Why is it important to consider the endogenous production of this compound when developing analytical methods for doping control?

A17: this compound is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].

Q17: How do researchers ensure the accuracy and reliability of analytical methods for this compound detection?

A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:

    Q18: What is the significance of studying the impact of this compound on cell growth and differentiation in hepatoma cells?

    A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which this compound may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].

    Q19: How can the study of this compound's effects on neural stem cells contribute to our understanding of its impact on the brain?

    A20: Research indicates that this compound can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that this compound may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].

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